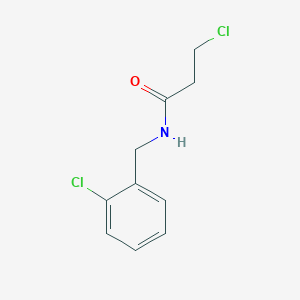

3-chloro-N-(2-chlorobenzyl)propanamide

Description

Significance within Halogenated Propanamide Derivatives

Halogenated compounds are a cornerstone of medicinal chemistry, with the inclusion of halogen atoms often enhancing the pharmacological properties of a molecule. nih.govnih.gov Halogens can improve metabolic stability, lipophilicity, and the binding affinity of a drug to its target. nih.govnih.gov The class of halogenated propanamides, to which 3-chloro-N-(2-chlorobenzyl)propanamide belongs, has been explored for various biological activities. For instance, structurally similar compounds are investigated for their potential as antimicrobial and anticancer agents. The specific placement of the chloro-substituents in this compound—at the 2-position of the benzyl (B1604629) ring and the 3-position of the propanamide—is crucial in defining its three-dimensional structure and, consequently, its potential interactions with biological targets.

Research into analogous compounds, such as those with different substitution patterns on the aromatic ring, highlights the nuanced effects of halogen placement. For example, the substitution pattern on the phenyl ring of related amide derivatives has been shown to influence their interactions in different solvent environments, a key factor in rational drug design. wiley.com

Overview of Amide-Containing Compounds in Drug Discovery Research

The amide functional group is one of the most prevalent and fundamental structures in pharmaceuticals. numberanalytics.comnumberanalytics.com Its importance stems from its chemical stability and its ability to participate in hydrogen bonding, a critical interaction for the binding of drugs to their biological targets like proteins and enzymes. numberanalytics.comnih.gov The planarity of the amide bond also imparts a degree of conformational rigidity to molecules, which can be advantageous in designing selective drugs. numberanalytics.com

A vast number of successful drugs across various therapeutic areas, including anti-infectives, analgesics, and cardiovascular agents, contain an amide linkage. nih.govacsgcipr.org The amide bond's versatility allows it to serve as a key structural motif in a wide array of bioactive molecules. numberanalytics.com The investigation of novel amide-containing compounds like this compound is a continuous effort within the pharmaceutical industry to discover new therapeutic agents with improved efficacy and safety profiles. numberanalytics.com

Historical Context of Related Chemical Scaffolds in Medicinal Chemistry

The development of compounds like this compound is built upon a rich history of medicinal chemistry research into various chemical scaffolds. The propanamide scaffold itself is present in numerous biologically active compounds. For instance, substituted propanamide derivatives have been patented for their potential pharmaceutical applications. google.com

Furthermore, the benzylamine (B48309) moiety, a key component of the target molecule, has its own history in drug discovery. 2-Chlorobenzylamine, a precursor for the synthesis of this compound, is a known building block for various biologically active compounds. cymitquimica.comchemicalbook.com Historically, the synthesis of such amines has been a focus, with methods like the Gabriel synthesis being employed to produce them efficiently. google.com

The strategic combination of these well-established pharmacophores—the halogenated aromatic ring, the amide linker, and the alkyl chloride—within the single molecule of this compound represents a rational approach in the design of new chemical entities for screening and potential development.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-[(2-chlorophenyl)methyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO/c11-6-5-10(14)13-7-8-3-1-2-4-9(8)12/h1-4H,5-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDCPSNFIOXHTMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)CCCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30589297 | |

| Record name | 3-Chloro-N-[(2-chlorophenyl)methyl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103038-66-0 | |

| Record name | 3-Chloro-N-[(2-chlorophenyl)methyl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Chloro N 2 Chlorobenzyl Propanamide

Established Synthetic Pathways to 3-chloro-N-(2-chlorobenzyl)propanamide

Traditional synthetic routes to this compound and related amides rely on fundamental organic reactions, including nucleophilic substitution and condensation reactions. The use of acyl chlorides and amines is a particularly common and effective approach.

Nucleophilic Substitution Reactions in Propanamide Synthesis

Nucleophilic substitution is a cornerstone of propanamide synthesis. In the context of producing this compound, this typically involves the reaction of a nucleophile, such as an amine, with an electrophilic carbonyl carbon. For instance, the chlorine atom in a precursor molecule can be replaced by various nucleophiles to form different derivatives. This principle is also applied in the synthesis of related α-chloroamides, where 2-chloropropionyl chloride is treated with an amine. rsc.org The amine's lone pair of electrons attacks the carbonyl carbon, leading to the displacement of a leaving group. vaia.com

While direct reaction between a carboxylic acid and an amine can lead to an ammonium (B1175870) salt, further steps are needed to form the amide. sciencemadness.org More reactive carboxylic acid derivatives are often preferred to facilitate the nucleophilic attack. The reactivity of amines as nucleophiles is crucial, with primary and secondary amines readily reacting with acyl chlorides. vaia.com

Condensation Reactions for Amide Bond Formation

Condensation reactions, where two molecules combine with the elimination of a small molecule like water, are fundamental to amide synthesis. libretexts.org The direct condensation of a carboxylic acid and an amine to form an amide bond is a common strategy. libretexts.orgwikipedia.org However, this reaction can be slow and may require heating to drive the equilibrium towards the product by removing the water byproduct, often using a Dean-Stark apparatus. acsgcipr.org

To circumvent the need for high temperatures, which can degrade the reactants or products, activating agents are often employed. acsgcipr.orgtcichemicals.com These agents convert the carboxylic acid into a more reactive intermediate, facilitating the nucleophilic attack by the amine under milder conditions. acsgcipr.orgtcichemicals.com Various coupling reagents, such as carbodiimides (like DCC and EDC) and phosphonium (B103445) salts, have been developed for this purpose. tcichemicals.comnih.gov For example, a general procedure for amide synthesis involves the direct condensation of carboxylic acids and amines in the presence of TiCl4 in pyridine (B92270) at elevated temperatures. nih.gov

Application of Acyl Chlorides and Amines in Synthesis

A highly effective and widely used method for the synthesis of N-substituted amides like this compound is the reaction between an acyl chloride and an amine. vaia.comchemguide.co.uksavemyexams.com This reaction is a type of nucleophilic addition-elimination. chemguide.co.uksavemyexams.com

The synthesis of this compound would specifically involve the reaction of 3-chloropropanoyl chloride with 2-chlorobenzylamine. A base, such as triethylamine, is typically added to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. The lone pair of electrons on the nitrogen atom of the amine initiates a nucleophilic attack on the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uksavemyexams.com This is followed by the elimination of a chloride ion, leading to the formation of the amide bond. chemguide.co.uksavemyexams.com This method is generally rapid and often proceeds with high yield. chemguide.co.uk

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 3-chloropropanoyl chloride | 2-chlorobenzylamine | This compound | Nucleophilic Acyl Substitution |

| Propanoic acid | 2-chlorobenzylamine | This compound | Condensation (with activating agent) |

| 2-chloropropionyl chloride | Amine | α-chloroamide | Nucleophilic Substitution |

Advanced Synthetic Approaches and Process Optimization

Modern synthetic chemistry seeks to improve upon traditional methods by developing more efficient, selective, and sustainable processes. For propanamide derivatives, this includes stereoselective synthesis and the application of continuous flow technology.

Stereoselective Synthesis of Chiral Propanamide Analogs

Stereoselective synthesis is crucial when the target molecule contains chiral centers and only one enantiomer or diastereomer is desired. This is particularly relevant in medicinal chemistry, where the biological activity of a molecule can be highly dependent on its stereochemistry. Methodologies have been developed for the stereoselective synthesis of various chiral amide analogs. nih.govnih.gov These approaches often involve the use of chiral auxiliaries, which are enantiomerically pure compounds that are temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. ethz.ch After the desired stereocenter is created, the auxiliary is removed. ethz.ch Another strategy is the use of chiral reagents or catalysts that can introduce stereocenters with high enantioselectivity. ethz.ch For example, the diastereoselective reduction of a ketone or a Mitsunobu inversion can be key steps in establishing the desired stereochemistry in the synthesis of chiral amine analogs. nih.gov

Continuous Flow Synthesis Techniques for Propanamide Derivatives

Continuous flow synthesis has emerged as a powerful technology for the production of chemical compounds, offering advantages such as improved heat and mass transfer, enhanced safety, and the potential for automation and scale-up. researchgate.net This technique involves pumping reactants through a reactor, where they mix and react. The product is then continuously collected at the outlet. Continuous flow systems have been successfully applied to multi-step syntheses, including the preparation of peptides. researchgate.netnih.gov The development of a continuous flow process for asymmetric propargylation to produce a chiral β-amino alcohol highlights the potential of this technology for complex syntheses. nih.gov The application of continuous flow techniques to the synthesis of propanamide derivatives could lead to more efficient and scalable production processes. chemguide.co.uksavemyexams.com

Chemical Reactivity and Derivatization Strategies

The reactivity of this compound is dictated by the three main components of its structure: the propanamide backbone, the amide linkage, and the chlorinated benzyl (B1604629) and propyl groups. These sites offer opportunities for a range of chemical modifications.

Oxidation Reactions of the Propanamide Backbone

The propanamide backbone of this compound is generally stable to oxidation. However, the amide group itself can be susceptible to oxidation under specific conditions. While direct oxidation of the propanamide backbone is not a common transformation, related N-substituted amides have been studied. For instance, the electrochemical oxidation of propanil (B472794) and other N-substituted amides occurs at the nitrogen atom of the amide group. This process is typically irreversible and can be influenced by the pH of the reaction medium. In some cases, oxidation can lead to the formation of novel spirocyclic or bicyclic products, particularly in derivatives with suitably positioned functional groups.

Furthermore, the benzyl group is a site that can undergo oxidation. Oxidative debenzylation of N-benzyl amides is a known transformation that can be achieved using various oxidizing agents. This reaction cleaves the N-benzyl bond, yielding the corresponding primary amide.

Reduction Reactions of Amide and Chlorinated Moieties

The amide functionality and the chloro substituents in this compound are both amenable to reduction. The amide group can be reduced to a secondary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert the propanamide moiety into a propanamine, yielding N-(2-chlorobenzyl)propan-1-amine.

The chlorine atoms on both the propanamide and benzyl portions of the molecule can also be targeted for reduction. Catalytic hydrogenation, for example, using hydrogen gas with a palladium catalyst, is a common method for the dehalogenation of aryl and alkyl halides. This would result in the formation of N-benzylpropanamide. The selective reduction of one chloro group over the other would depend on the specific reaction conditions and the relative reactivity of the C-Cl bonds.

| Moiety | Reagent | Product |

| Amide | Lithium Aluminum Hydride (LiAlH₄) | N-(2-chlorobenzyl)propan-1-amine |

| Chloroalkane | Catalytic Hydrogenation (e.g., H₂/Pd) | N-(2-chlorobenzyl)propanamide |

| Chloroarene | Catalytic Hydrogenation (e.g., H₂/Pd) | N-benzyl-3-chloropropanamide |

Nucleophilic Aromatic Substitution on Chlorobenzyl Moieties

The chlorine atom on the benzyl ring of this compound can potentially undergo nucleophilic aromatic substitution (SNA_r). However, this reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the aromatic ring towards nucleophilic attack. In the case of this compound, the propanamide substituent is not a strong activating group, making standard S_NAr reactions challenging.

For aryl halides without strong activating groups, nucleophilic substitution can sometimes be achieved under harsh conditions with very strong nucleophiles, proceeding through a benzyne (B1209423) mechanism. This, however, is a less common and more specialized reaction pathway.

Functionalization of the Propanamide and Benzyl Rings

The propanamide backbone offers several possibilities for functionalization. The α-carbon to the carbonyl group can be deprotonated with a strong base to form an enolate, which can then react with various electrophiles, allowing for the introduction of new substituents at this position. The chlorine atom on the propyl chain is a reactive site for nucleophilic substitution (S_N2) reactions. A wide range of nucleophiles, such as amines, thiols, and cyanides, can displace the chloride, leading to a diverse array of derivatives.

The benzyl ring can also be functionalized through electrophilic aromatic substitution reactions, such as nitration or halogenation. The directing effects of the existing substituents (the chloro group and the N-propanamide group) would determine the position of the incoming electrophile.

Analytical Techniques for Structural Elucidation

Spectroscopic Analysis (e.g., Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would provide key information about the structure. The protons on the propanamide chain would appear as distinct signals, typically multiplets, due to spin-spin coupling. The methylene (B1212753) protons adjacent to the chlorine atom would be shifted downfield compared to the other methylene group. The benzylic protons would likely appear as a doublet, coupled to the amide proton. The aromatic protons would show a complex splitting pattern in the aromatic region of the spectrum, characteristic of a disubstituted benzene (B151609) ring. The amide proton would appear as a broad singlet or a triplet, depending on the solvent and temperature.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each carbon atom in a unique chemical environment. The carbonyl carbon of the amide would appear at a characteristic downfield shift (around 170 ppm). The carbons attached to the chlorine atoms would also be shifted downfield. The number of signals in the aromatic region would confirm the substitution pattern of the benzyl ring.

Infrared (IR) Spectroscopy:

The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

A strong absorption band for the C=O stretch of the amide group, typically in the region of 1630-1680 cm⁻¹.

An N-H stretching vibration for the secondary amide, usually appearing as a single sharp band around 3300 cm⁻¹.

C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.

A C-Cl stretching vibration, which typically appears in the fingerprint region (below 800 cm⁻¹).

Mass Spectrometry (MS):

Mass spectrometry would provide information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, the molecular ion peak would exhibit a characteristic isotopic pattern (M, M+2, M+4) reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Fragmentation would likely involve cleavage of the amide bond and the loss of the benzyl and chloropropyl groups.

| Spectroscopic Technique | Key Expected Features for this compound |

| ¹H NMR | Signals for propanamide chain protons, benzylic protons, aromatic protons, and amide proton. |

| ¹³C NMR | Signal for amide carbonyl carbon, signals for carbons attached to chlorine, and distinct aromatic carbon signals. |

| Infrared (IR) | C=O stretch (amide), N-H stretch (secondary amide), C-H stretches, and C-Cl stretch. |

| Mass Spectrometry (MS) | Molecular ion peak with isotopic pattern for two chlorine atoms, and characteristic fragmentation pattern. |

X-ray Crystallographic Analysis of Propanamide Structures

The precise three-dimensional arrangement of atoms and molecules within a crystal lattice is fundamental to understanding a compound's physical and chemical properties. X-ray crystallography stands as the definitive method for elucidating this arrangement, providing detailed insights into bond lengths, bond angles, and intermolecular interactions that govern the solid-state structure. While specific crystallographic data for this compound is not publicly available, analysis of closely related structures provides a valuable framework for understanding its likely conformational and packing characteristics.

A pertinent example is the crystal structure of 3-chloro-N-(2-chlorophenyl)benzamide, which shares key structural motifs with this compound, including a chloro-substituted aromatic ring attached to an amide nitrogen and a separate chlorinated acyl group. nih.gov The study of this analog reveals significant details about the influence of these substituents on the molecular geometry and crystal packing.

Detailed Research Findings

In the crystallographic study of 3-chloro-N-(2-chlorophenyl)benzamide, single crystals suitable for X-ray diffraction were obtained by the slow evaporation of an ethanol (B145695) solution. nih.gov The analysis revealed a monoclinic crystal system with the space group P21/n. nih.gov

Crystal Data and Structure Refinement for 3-chloro-N-(2-chlorophenyl)benzamide

Interactive Data Table:

| Parameter | Value |

| Empirical Formula | C₁₃H₉Cl₂NO |

| Formula Weight | 266.11 |

| Temperature | 293 K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit cell dimensions | |

| a | 11.1371 (4) Å |

| b | 4.85230 (17) Å |

| c | 21.5198 (8) Å |

| β | 90.142 (3)° |

| Volume | 1162.94 (7) ų |

| Z | 4 |

| Density (calculated) | 1.520 Mg/m³ |

| Absorption coefficient | 0.54 mm⁻¹ |

| F(000) | 544 |

| Data sourced from reference nih.gov |

In the crystal, molecules are linked by intermolecular N—H···O hydrogen bonds, forming infinite chains that propagate along the crystallographic a-axis. nih.gov This hydrogen bonding is a common and critical interaction in the packing of amide-containing molecules, dictating the supramolecular architecture.

Investigations into Biological Activity and Mechanisms of Action of 3 Chloro N 2 Chlorobenzyl Propanamide

Enzymatic Modulation Studies

The amide functional group is a cornerstone in medicinal chemistry, known for its ability to form hydrogen bonds with biological targets such as enzymes. The inclusion of halogen atoms, in this case chlorine, can further enhance the pharmacological properties of a molecule by improving metabolic stability, lipophilicity, and binding affinity.

Enzyme Inhibition Potency and Selectivity

There is no specific data available in the public domain detailing the enzyme inhibition potency or selectivity of 3-chloro-N-(2-chlorobenzyl)propanamide. However, the broader class of 3-chloro monocyclic β-lactams, which are structurally related, are known to function as enzyme inhibitors. Research into other N-substituted sulfonyl amides has demonstrated potent inhibitory activity against enzymes like acetylcholinesterase and carbonic anhydrases, with inhibition constants (Kᵢ) in the nanomolar range.

Table 1: Hypothetical Enzyme Inhibition Data for this compound (Note: This table is for illustrative purposes only, as no experimental data has been found.)

| Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type | Selectivity vs. Isoform X |

|---|---|---|---|---|

| Enzyme A | Not Available | Not Available | Not Available | Not Available |

| Enzyme B | Not Available | Not Available | Not Available | Not Available |

Mechanistic Enzymology of Target Interactions

Detailed mechanistic studies on the interaction of this compound with specific enzymes are not currently available. The planar nature of the amide bond can provide conformational rigidity, which is advantageous in designing selective drugs. The specific placement of the chloro-substituents on both the benzyl (B1604629) ring and the propanamide chain is critical in defining the molecule's three-dimensional structure and its potential interactions with the active sites of target enzymes.

Receptor Binding and Signaling Pathway Modulation

The interaction of small molecules with cellular receptors is fundamental to pharmacology. Halogenated compounds often exhibit altered binding affinities and receptor interaction profiles.

Ligand-Receptor Interaction Studies

No specific ligand-receptor interaction studies for this compound have been reported. The general importance of the amide group in hydrogen bonding suggests it could play a key role in the affinity and specificity of binding to a receptor.

Table 2: Hypothetical Receptor Binding Affinity of this compound (Note: This table is for illustrative purposes only, as no experimental data has been found.)

| Receptor Target | Binding Affinity (Kₐ) (M⁻¹) | Dissociation Constant (Kₑ) (M) |

|---|---|---|

| Receptor X | Not Available | Not Available |

| Receptor Y | Not Available | Not Available |

Elucidation of Specific Biochemical Pathways

Information regarding the specific biochemical pathways modulated by this compound is not available in the current body of scientific literature.

Antimicrobial Research Focus

The antimicrobial properties of compounds containing chloro and N-benzyl moieties have been a subject of interest in medicinal chemistry. For instance, a structurally analogous compound, 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide, has demonstrated activity against Staphylococcus aureus and Staphylococcus epidermidis. This suggests that N-(chlorobenzyl) substituted amides may represent a promising area for antimicrobial research. However, no specific antimicrobial data for this compound has been published.

Table 3: Hypothetical Antimicrobial Activity Profile of this compound (Note: This table is for illustrative purposes only, as no experimental data has been found.)

| Microbial Species | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Not Available | Not Available |

| Escherichia coli | Not Available | Not Available |

Spectrum of Antimicrobial Activity

Studies on various N-aryl 2-chloroacetamides have shown them to be active against both Gram-positive and Gram-negative bacteria, as well as some fungi. For instance, certain N-(substituted phenyl)-2-chloroacetamides have been reported to be effective against Escherichia coli (a Gram-negative bacterium), Staphylococcus aureus (a Gram-positive bacterium), and the yeast Candida albicans nih.gov. The biological activity of these compounds is influenced by the nature and position of substituents on the phenyl ring, which affects their lipophilicity and ability to permeate microbial cell membranes nih.gov. For example, halogenated p-substituted phenyl chloroacetamides, such as N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides, have shown notable activity, which is attributed to their increased lipophilicity nih.gov.

Another study on chloroacetamide derivatives reported antibacterial activity against Staphylococcus aureus and Escherichia coli researchgate.neteurjchem.com. The presence of a chloro atom in the acetamide group appears to enhance the antimicrobial activity of these molecules nih.gov. For example, while N-(2-hydroxyphenyl) acetamide showed no activity against Candida albicans, the chlorinated version, 2-chloro-N-(2-hydroxyphenyl) acetamide, was capable of inhibiting a significant percentage of C. albicans strains nih.gov.

The table below summarizes the antimicrobial activity of some chloroacetamide derivatives against various microorganisms, providing a potential indication of the spectrum that could be expected from this compound.

| Compound Class | Test Organism | Activity | Reference |

| N-(substituted phenyl)-2-chloroacetamides | Escherichia coli | Effective | nih.gov |

| N-(substituted phenyl)-2-chloroacetamides | Staphylococcus aureus | Effective | nih.gov |

| N-(substituted phenyl)-2-chloroacetamides | Candida albicans | Moderately Effective | nih.gov |

| Chloroacetamide derivatives | Staphylococcus aureus | Comparable to standard drugs | researchgate.neteurjchem.com |

| Chloroacetamide derivatives | Escherichia coli | Comparable to standard drugs | researchgate.neteurjchem.com |

| 2-chloro-N-(2-hydroxyphenyl) acetamide | Candida albicans | Inhibitory | nih.gov |

Proposed Mechanisms of Antimicrobial Action (e.g., bacterial cell wall disruption)

The precise mechanism of antimicrobial action for this compound has not been specifically elucidated. However, research on related chloroacetamide derivatives suggests several potential mechanisms.

One of the proposed mechanisms involves the inhibition of essential bacterial enzymes. Molecular docking studies on some chloroacetamide derivatives have suggested that they may target bacterial DNA gyrase and Topoisomerase II researchgate.neteurjchem.com. These enzymes are crucial for bacterial DNA replication and transcription, and their inhibition leads to bacterial cell death researchgate.neteurjchem.com.

Another potential mechanism relates to the disruption of the bacterial cell wall or membrane. The lipophilicity of halogenated compounds can facilitate their passage through the phospholipid bilayer of the cell membrane nih.govnih.gov. This penetration can lead to the disruption of membrane integrity and function. For some chloroacetamide derivatives, their anti-Fusarium activity is thought to be related to their ability to penetrate the fungal cell membrane, leading to cell death nih.gov. While direct evidence of bacterial cell wall disruption by this compound is lacking, it remains a plausible mechanism for halogenated antimicrobial agents.

Anticancer Activity Studies

In Vitro Efficacy against Cancer Cell Lines

Structurally similar compounds to this compound, such as N-alkyl propanamides and other N-benzyl derivatives, have been investigated for their anticancer properties. These studies have demonstrated a range of cytotoxic activities against various human cancer cell lines.

For example, a series of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides were tested against prostate cancer (PC-3), cervical cancer (HeLa), colon cancer (HCT-116), and breast cancer (MCF-7) cell lines nih.gov. Several of these compounds exhibited significant antiproliferative activity, with IC50 values in the micromolar range nih.gov. One of the most active compounds showed IC50 values of 12.17 µM for PC-3, 9.46 µM for HeLa, 10.88 µM for HCT-116, and 6.93 µM for MCF-7 cells nih.gov.

In another study, N-alkyl nitroimidazoles demonstrated cytotoxic effects against lung cancer (A549) and breast cancer (MDA-MB-231) cell lines, with the activity being influenced by the length of the N-alkyl chain openmedicinalchemistryjournal.com. Furthermore, halogenated flavanones, which share some structural similarities, have also shown potent cytotoxicity against a panel of human cancer cell lines, with some derivatives being significantly more active than the reference drug etoposide against MDA-MB-231 breast cancer cells nih.gov. The cytotoxicity of dihalogenated tyrosyl compounds has been linked to their lipophilicity and reactivity nih.gov.

The following table presents the in vitro anticancer activity of some N-alkyl propanamide derivatives against various cancer cell lines, which may serve as a reference for the potential efficacy of this compound.

| Compound Series | Cancer Cell Line | IC50 (µM) | Reference |

| N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides | PC-3 (Prostate) | 12.17 ± 0.9 | nih.gov |

| HeLa (Cervical) | 9.46 ± 0.7 | nih.gov | |

| HCT-116 (Colon) | 10.88 ± 0.8 | nih.gov | |

| MCF-7 (Breast) | 6.93 ± 0.4 | nih.gov | |

| Aminobenzylnaphthols | BxPC-3 (Pancreatic) | 30.15 - 66.19 (24h) | mdpi.comresearchgate.net |

| HT-29 (Colorectal) | 31.78 - 111.5 (24h) | mdpi.comresearchgate.net | |

| 2-acetyl-benzylamine | MOLM-14 (Leukemia) | 0.40 mM (24h) | nih.gov |

| NB-4 (Leukemia) | 0.39 mM (24h) | nih.gov |

Induction of Apoptosis and Cellular Regulatory Pathways

The anticancer effects of compounds related to this compound are often linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. Several cellular regulatory pathways have been implicated in this process.

Research on N-substituted benzamides has shown that they can induce apoptosis through a p53-independent mechanism nih.gov. One such compound, 3-chloroprocainamide (3CPA), was found to induce the release of cytochrome c from the mitochondria into the cytosol, leading to the activation of caspase-9 nih.gov. The apoptotic process was inhibited by a broad-spectrum caspase inhibitor and by the overexpression of the anti-apoptotic protein Bcl-2 nih.gov. Prior to apoptosis, these compounds also induced a G2/M cell cycle block nih.gov.

Other natural products and synthetic compounds are known to affect various cellular signaling pathways to induce apoptosis in cancer cells, including the NF-κB, MAPK, Wnt, Notch, and Akt pathways researchgate.net. For instance, 2-acetyl-benzylamine, isolated from Adhatoda vasica, induced apoptosis in leukemia cells by decreasing the activity of Bcl-2, increasing the expression of Bax, and subsequently causing the release of cytochrome c and activation of caspase-3 nih.gov. This compound also inhibited the JAK2/STAT3 signaling pathway nih.gov.

The inhibition of tubulin polymerization is another mechanism by which some N-benzyl derivatives exert their anticancer effects, leading to cell cycle arrest and apoptosis. The specific cellular pathways affected by this compound would require direct investigation, but the available literature on related compounds points towards the induction of apoptosis via mitochondrial pathways and modulation of key signaling cascades involved in cancer cell survival and proliferation.

Anti-inflammatory Properties Research

Modulation of Inflammatory Mediators (e.g., Cyclooxygenase-2, COX-2)

While direct studies on the anti-inflammatory properties of this compound are limited, related acetamide and benzamide derivatives have been investigated for their potential to modulate inflammatory mediators like Cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is often upregulated during inflammation and is a key target for non-steroidal anti-inflammatory drugs (NSAIDs) nih.gov.

Some N-substituted benzamides have been reported to possess anti-inflammatory effects by inhibiting NF-κB activity and the production of tumor necrosis factor-alpha (TNF-α) nih.gov. NF-κB is a crucial transcription factor that regulates the expression of many pro-inflammatory genes, including COX-2.

A study on N-2-(phenylamino) benzamide derivatives identified compounds that act as dual inhibitors of COX-2 and Topoisomerase I nih.gov. The optimal compound in this series demonstrated an enhanced inhibitory effect on COX-2 and suppressed the activation of the NF-κB pathway in cancer cells nih.gov. In vivo, this compound reduced tumor growth and down-regulated COX-2 expression nih.gov.

Furthermore, some acetamide derivatives have been shown to have antioxidant and anti-inflammatory activity, with low toxicity in liver cell lines nih.gov. The development of selective COX-2 inhibitors is a significant area of research to achieve anti-inflammatory effects with fewer gastrointestinal side effects associated with non-selective NSAIDs nih.gov. The potential of this compound to modulate COX-2 and other inflammatory mediators warrants further investigation, given the activities observed in structurally related compounds.

Based on a comprehensive search of available scientific literature, there is currently no public data on the anticonvulsant activity or efficacy in seizure models for the specific chemical compound This compound .

While research has been conducted on structurally related compounds, such as other N-benzylpropanamide derivatives, which have shown anticonvulsant properties in various studies, the explicit focus on "this compound" as requested cannot be fulfilled with scientifically accurate and verifiable information. The user's strict instructions to focus solely on this specific compound and not introduce information on other compounds prevents the generation of the requested article.

Therefore, the sections on "Anticonvulsant Activity Exploration" and "Efficacy in Seizure Models" for this compound cannot be completed at this time due to the absence of relevant research findings in the public domain.

Structure Activity Relationship Sar Studies and Molecular Design for 3 Chloro N 2 Chlorobenzyl Propanamide Analogs

Rational Design Principles for Propanamide Derivatives

The rational design of propanamide derivatives as biologically active agents is a multi-faceted process that leverages an understanding of molecular interactions and physicochemical properties to optimize therapeutic potential. unimi.it A key principle involves the strategic incorporation of functional groups to enhance binding affinity to biological targets, improve metabolic stability, and modulate pharmacokinetic profiles. The propanamide scaffold itself offers a versatile platform for chemical modification.

The design process often begins with a lead compound, identified through screening or from existing knowledge, and proceeds with systematic modifications to probe the SAR. nih.gov For N-benzylpropanamides, this involves exploring the chemical space around three primary regions: the propanamide moiety, the N-benzyl group, and the substituents on the aromatic ring. Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, play a crucial role in predicting how structural changes will affect biological activity, thereby guiding the synthesis of more potent and selective analogs. nih.gov

Impact of Halogen Substitution on Biological Activity

Halogenation is a widely employed strategy in medicinal chemistry to enhance the therapeutic properties of drug candidates. The introduction of halogen atoms can influence a molecule's lipophilicity, metabolic stability, and binding interactions with its target. researchgate.net In the context of 3-chloro-N-(2-chlorobenzyl)propanamide, the presence and positioning of chlorine atoms are critical determinants of its biological activity.

Positional Isomerism of Chlorine Atoms

The specific placement of chlorine atoms on both the propanamide chain and the benzyl (B1604629) ring can dramatically alter the biological activity of the molecule. This phenomenon, known as positional isomerism, highlights the importance of the three-dimensional arrangement of atoms for effective interaction with biological targets. mdpi.com For instance, the substitution pattern on the phenyl ring of related amide derivatives has been shown to influence their interactions in different solvent environments, a key factor in rational drug design.

Research on chlorinated N-arylcinnamamides has shown that the introduction of a chlorine atom at the C(4) position of the cinnamic acid skeleton significantly increases antimicrobial activity. The addition of a second chlorine at the C(3) position can further enhance activity against specific bacterial strains. mdpi.com While direct comparative studies on the positional isomers of this compound are not extensively available in the public domain, the principles derived from analogous series suggest that moving the chlorine on the benzyl ring from the ortho (2-position) to the meta (3-position) or para (4-position) would likely have a significant impact on the molecule's conformational flexibility and its ability to fit into a specific binding pocket. Similarly, the position of the chlorine on the propanamide chain is crucial for its reactivity and interaction with target residues.

Influence of Halogen Identity

The identity of the halogen substituent can also profoundly affect biological activity. The choice of halogen (fluorine, chlorine, bromine, or iodine) allows for the fine-tuning of a molecule's physicochemical properties. These halogens differ in their size, electronegativity, and ability to form halogen bonds, all of which can influence binding affinity and selectivity. nih.gov

Studies on other classes of bioactive compounds have demonstrated that substituting chlorine with other halogens can lead to significant changes in potency. For example, in some series, increasing the size of the halogen from fluorine to iodine enhances activity, suggesting that steric bulk and polarizability play a key role in the interaction with the biological target. mdpi.com Conversely, in other cases, the high electronegativity of fluorine may be advantageous for forming specific hydrogen bonds or altering the metabolic profile of the compound. The optimal halogen for a particular biological target is often determined empirically through the synthesis and evaluation of a series of halogenated analogs.

Role of Amide Moiety Modifications

The amide bond is a cornerstone of many pharmaceutical agents due to its chemical stability and ability to participate in hydrogen bonding, a critical interaction for drug-target recognition. Modifications to the amide moiety in N-benzylpropanamides can have a significant impact on their biological activity by altering their conformational rigidity, hydrogen bonding capacity, and metabolic stability.

One common modification is the N-alkylation of the amide nitrogen. This can influence the molecule's lipophilicity and prevent the formation of a hydrogen bond, which may be either beneficial or detrimental to activity depending on the specific target interactions. Another strategy involves the bioisosteric replacement of the amide bond with other functional groups, such as oxazoles, oxadiazoles, or triazoles. nih.gov These replacements can improve membrane permeability and metabolic stability while maintaining the necessary spatial arrangement of the key pharmacophoric features. nih.gov

For example, in the development of certain inhibitors, the replacement of an amide with an oxadazole moiety, combined with other structural modifications, led to potent activity. nih.gov The planarity of the amide bond also imparts a degree of conformational rigidity to molecules, which can be advantageous in designing selective drugs.

Contributions of Benzyl Ring Substituents

Substituents on the benzyl ring play a crucial role in modulating the biological activity of N-benzylpropanamide analogs. These substituents can influence the molecule's electronic properties, lipophilicity, and steric profile, all of which affect its interaction with the target protein. nih.gov The nature, position, and size of these substituents can be systematically varied to optimize activity.

Effects of Electron-Withdrawing and Electron-Donating Groups

The electronic properties of the benzyl ring can be fine-tuned by introducing either electron-withdrawing groups (EWGs) or electron-donating groups (EDGs). ucalgary.ca EWGs, such as nitro (-NO2) or cyano (-CN) groups, decrease the electron density of the aromatic ring, while EDGs, such as alkoxy (-OR) or alkyl (-R) groups, increase it. ucalgary.ca

The effect of these groups on biological activity is highly dependent on the nature of the target. In some cases, an electron-deficient aromatic ring may be favored for optimal binding, while in others, an electron-rich ring may be required. For instance, studies on N-arylcinnamamides have shown a trend of increasing activity against S. aureus with increasing electron-withdrawing properties of the anilide part of the molecule. mdpi.com The position of these groups (ortho, meta, or para) is also critical, as it influences the distribution of electron density and the steric accessibility of the ring. An electron-withdrawing group can destabilize a benzyl cation, with a more pronounced effect when placed at the ortho and para positions compared to the meta position. youtube.com

The following table provides a general classification of common substituent groups:

| Group Type | Examples | Effect on Benzene (B151609) Ring |

| Electron-Donating Groups (EDG) | -OH, -NH2, -OR, -Alkyl | Increase electron density (activating) |

| Electron-Withdrawing Groups (EWG) | -NO2, -CN, -COOH, -Halogens | Decrease electron density (deactivating) |

Steric and Electronic Effects of Substituents

The biological activity of this compound analogs is profoundly influenced by the steric and electronic properties of substituents on the benzyl ring. The size, shape, and electron-donating or -withdrawing nature of these substituents can dramatically alter the compound's interaction with its biological target.

SAR studies on related N-benzylamide series have consistently demonstrated that the nature of the substituent on the aromatic ring plays a critical role in modulating activity. For instance, in a series of N-benzyl phenethylamines, the size of the 4-substituent was found to impact functional activity, with larger groups leading to a decrease in potency. This suggests that steric bulk at certain positions can be detrimental, possibly by hindering the optimal binding orientation within the receptor pocket.

Conversely, the electronic properties of substituents, often quantified by Hammett constants, are also key determinants of activity. Electron-withdrawing groups, such as the chloro-substituent in the parent compound, can influence the charge distribution across the molecule, affecting electrostatic interactions with the target protein. In some N-heterocyclic compounds, nitrogen atoms in ortho positions to a substituent have been shown to significantly enhance electron-donation and weaken electron-withdrawal by induction, highlighting the intricate electronic interplay within the molecule.

The following table summarizes the general effects of substituent properties on the activity of N-benzylamide analogs based on broader SAR studies.

| Substituent Property | General Effect on Activity | Rationale |

| Steric Bulk | Often decreases activity, especially at specific positions. | May cause steric hindrance at the binding site, preventing optimal interaction. |

| Electron-Withdrawing Groups | Can increase or decrease activity depending on the specific target and binding mode. | Alters the electronic character of the aromatic ring, affecting electrostatic and hydrogen bonding interactions. |

| Electron-Donating Groups | Can increase or decrease activity. | Modifies the electron density of the ring, influencing binding affinity. |

| Lipophilicity (LogP) | Often shows a parabolic relationship with activity. | Affects membrane permeability and solubility, which are crucial for reaching the target site. |

Alpha-Position Substituent Effects on Propanamide Activity

Studies on α-substituted acetamido-N-benzylacetamide derivatives, a structurally related class of compounds, have provided valuable insights. These investigations revealed that the introduction of various substituents at the alpha-position can lead to significant changes in anticonvulsant activity. For example, the presence of small, electron-rich aromatic and heteroaromatic groups at this position has been shown to result in pronounced protection against seizures. Furthermore, the nature of the substituent at the alpha-position can influence the molecule's ability to act as a hydrogen bond donor or acceptor, which is often crucial for target binding.

A QSAR study on α-substituted acetamido-N-benzylacetamide derivatives identified several key factors influencing activity:

Steric Factors: Highly branched and cyclic α-substituents were correlated with favorable bioactivity.

Hydrogen Bonding: The presence of hydrogen-bond acceptors in the α-substituent was beneficial, while the absence of hydrogen-bond donors was preferred.

Electronic Effects: The presence of electron-withdrawing substituents at the α-position was associated with increased activity.

These findings suggest that careful selection of substituents at the alpha-position of the propanamide chain in this compound analogs could lead to the development of more potent compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. By developing predictive models, QSAR facilitates the virtual screening of novel compounds and aids in the rational design of more potent analogs.

Derivation of Predictive Models for Biological Activity

The development of a robust QSAR model is a critical step in understanding the SAR of this compound analogs. This process involves the creation of a mathematical equation that relates the biological activity of a series of compounds to their physicochemical properties, which are represented by molecular descriptors.

A typical linear QSAR model can be represented by the following equation:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where:

c₀, c₁, c₂, ..., cₙ are regression coefficients determined from the statistical analysis of the data.

D₁, D₂, ..., Dₙ are the calculated molecular descriptors for each compound.

The predictive power of a QSAR model is assessed through rigorous internal and external validation techniques. A well-validated model can then be used to predict the biological activity of newly designed, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing. For instance, in a study of substituted benzamides, QSAR models were developed that showed a high predictive ability for antimicrobial activity.

Selection and Application of Molecular Descriptors

The selection of appropriate molecular descriptors is paramount to the success of a QSAR study. These descriptors are numerical representations of the chemical and physical characteristics of a molecule and can be broadly categorized as follows:

Topological Descriptors: These describe the connectivity and branching of a molecule. Examples include the Wiener index and Zagreb group parameters, which have been successfully used to predict the anticonvulsant activity of substituted benzamides/benzylamines nih.gov.

Electronic Descriptors: These quantify the electronic properties of a molecule, such as charge distribution and orbital energies. Examples include dipole moment and HOMO-LUMO energy gap.

Steric Descriptors: These relate to the three-dimensional size and shape of a molecule. Molar refractivity is a commonly used steric descriptor.

Hydrophobic Descriptors: These describe the lipophilicity of a molecule, which influences its ability to cross biological membranes. The partition coefficient (LogP) is the most common hydrophobic descriptor.

The table below illustrates the types of molecular descriptors that could be applied in a QSAR study of this compound analogs.

| Descriptor Type | Example Descriptors | Information Encoded |

| Topological | Wiener Index, Zagreb Index | Molecular size, shape, and branching |

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Electron distribution, reactivity |

| Steric | Molar Refractivity, van der Waals volume | Molecular volume and shape |

| Hydrophobic | LogP | Lipophilicity and membrane permeability |

By carefully selecting a combination of these descriptors, a comprehensive QSAR model can be constructed to guide the design of novel this compound analogs with optimized biological activity.

Advanced Computational and Theoretical Investigations of 3 Chloro N 2 Chlorobenzyl Propanamide

Molecular Docking Simulations for Target Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial in drug discovery for identifying potential biological targets for a compound.

Ligand-Protein Interaction Profiling

This subsection would typically detail the specific interactions between 3-chloro-N-(2-chlorobenzyl)propanamide and its predicted protein targets. The analysis would identify and quantify the types of chemical bonds and interactions that stabilize the ligand-protein complex.

Hypothetical Data Table: Ligand-Protein Interaction Profile

| Target Protein | Interacting Amino Acid Residues | Type of Interaction | Distance (Å) |

| Data Not Available | Data Not Available | Hydrogen Bond | N/A |

| Data Not Available | Data Not Available | Hydrophobic | N/A |

| Data Not Available | Data Not Available | Halogen Bond | N/A |

| Data Not Available | Data Not Available | Pi-Pi Stacking | N/A |

Prediction of Binding Affinity and Binding Modes

Binding affinity indicates the strength of the interaction between the ligand and its target. It is often expressed as a binding energy score (e.g., in kcal/mol). Binding modes refer to the specific conformation and orientation of the ligand within the protein's binding site.

Hypothetical Data Table: Predicted Binding Affinities

| Target Protein | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) | Primary Binding Site |

| Data Not Available | N/A | N/A | N/A |

| Data Not Available | N/A | N/A | N/A |

Molecular Dynamics (MD) Simulations for Conformational Analysis

MD simulations provide insights into the dynamic nature of molecules over time. For a ligand-protein complex, these simulations can assess the stability of the binding and how the molecules' conformations change.

Assessment of Binding Stability and Dynamic Interactions

This analysis would involve running simulations of the this compound-protein complex to see if the ligand remains bound and to characterize the flexibility of the complex. Key metrics include Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

Hypothetical Data Table: MD Simulation Stability Metrics

| System | Average RMSD (Å) | Average RMSF of Ligand (Å) | Key Stable Interactions |

| Ligand-Protein Complex | N/A | N/A | Data Not Available |

Quantum Chemical Calculations

Quantum chemical calculations are used to investigate the electronic properties of a molecule, which are fundamental to its reactivity and interactions.

Electronic Structure Analysis

This involves analyzing the distribution of electrons within the this compound molecule. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity. The HOMO-LUMO gap is an indicator of molecular stability.

Hypothetical Data Table: Quantum Chemical Properties

| Parameter | Value (Hartree) | Value (eV) | Implication |

| HOMO Energy | N/A | N/A | Electron-donating ability |

| LUMO Energy | N/A | N/A | Electron-accepting ability |

| HOMO-LUMO Gap | N/A | N/A | Chemical reactivity/stability |

Prediction of Reactivity and Interaction Potentials

The reactivity and interaction potentials of a molecule like this compound are determined by its electronic and steric properties. Computational methods are invaluable for predicting these characteristics, offering insights into how the compound might behave in a biological system.

The presence of two chlorine atoms, one on the aliphatic propanamide chain and another on the aromatic benzyl (B1604629) ring, significantly influences the molecule's electronic landscape. The chlorine atom on the propanamide moiety acts as an electron-withdrawing group, rendering the adjacent carbon atom electrophilic and susceptible to nucleophilic attack. This is a key feature for potential covalent interactions with biological macromolecules.

On the other hand, the chlorine substituent on the 2-position of the benzyl ring has a more complex effect. While it is an electron-withdrawing group through induction, its lone pairs can participate in resonance, slightly donating electron density to the aromatic ring. The position of this substituent is crucial; structural modeling of analogous compounds, such as fluorobenzyl derivatives, suggests that substitution at the 2-position can significantly alter the molecule's spatial orientation within binding pockets compared to substitution at the 4-position. This steric hindrance or altered conformation can dramatically affect its interaction with specific molecular targets.

Computational tools can be employed to generate a molecular electrostatic potential (MEP) map. This map would visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a negative potential around the carbonyl oxygen and the chlorine atoms, and a positive potential around the amide hydrogen and the carbon atom attached to the chlorine on the propanamide chain. These predicted areas of reactivity are crucial for understanding how the molecule might form hydrogen bonds or other non-covalent interactions with a biological target.

Predicted Reactivity and Interaction Sites:

| Molecular Feature | Predicted Reactivity/Interaction | Computational Insight |

|---|---|---|

| Carbonyl Oxygen | Hydrogen Bond Acceptor | High electron density, negative electrostatic potential. |

| Amide Hydrogen | Hydrogen Bond Donor | Partial positive charge, positive electrostatic potential. |

| Chlorine (Propanamide) | Electrophilic Carbon Attachment | Electron-withdrawing nature creates a site for nucleophilic attack. |

| Chlorine (Benzyl Ring) | Steric Influence, Halogen Bonding | Affects torsional angles and can participate in specific halogen bonds. |

| Aromatic Ring | π-π Stacking, Hydrophobic Interactions | Can interact with aromatic residues in a protein binding site. |

Cheminformatics and Virtual Screening Applications in Compound Prioritization

Cheminformatics and virtual screening are powerful tools for identifying promising drug candidates from large compound libraries. nih.gov this compound, as a potential lead compound, can be assessed and prioritized using these methods.

The first step in a virtual screening campaign is to define a target, typically a protein implicated in a disease. Once the target is identified, a library of compounds is screened in silico to predict which molecules are most likely to bind to the target. For a compound like this compound, its structural features would be encoded into a digital format.

Predicted Physicochemical Properties for Virtual Screening:

| Property | Predicted Value/Range | Significance in Drug Discovery |

|---|---|---|

| Molecular Weight | Approx. 234.1 g/mol | Influences absorption and distribution. |

| logP (Lipophilicity) | Moderately Lipophilic | Affects solubility, permeability, and metabolic stability. |

| Hydrogen Bond Donors | 1 (Amide N-H) | Crucial for specific interactions with biological targets. |

| Hydrogen Bond Acceptors | 1 (Carbonyl C=O) | Important for forming stable complexes with proteins. |

Following initial filtering, more computationally intensive methods like molecular docking can be employed. This involves simulating the binding of this compound into the active site of the target protein. The docking algorithm would explore various possible conformations and orientations of the compound, calculating a binding score for each pose. A high score would suggest a favorable binding affinity, prioritizing the compound for further experimental testing. The predicted reactivity sites, such as the hydrogen-bonding capabilities of the amide group and the potential for halogen bonding from the chlorine atoms, would be critical in determining the docking score.

Research on Derivatives and Analogues of 3 Chloro N 2 Chlorobenzyl Propanamide

Exploration of Diverse Benzyl (B1604629) and Phenyl Substituents

The exploration of diverse substituents on the benzyl and phenyl rings of propanamide structures has been a key area of research to understand structure-activity relationships.

Table 1: Examples of Benzyl and Phenyl Substituted Propanamide Derivatives

| Compound Name | Key Substituent(s) | Notes |

| 3-chloro-N-(4-fluorobenzyl)propanamide | 4-fluoro on the benzyl ring | The fluorine atom is electron-withdrawing. |

| 3-chloro-N-(4-methoxybenzyl)propanamide | 4-methoxy on the benzyl ring | The methoxy (B1213986) group is electron-donating. |

| 3-chloro-N-[4-(trifluoromethoxy)phenyl]propanamide | 4-trifluoromethoxy on the phenyl ring | The trifluoromethoxy group is strongly electron-withdrawing. |

| 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | Pyrazine ring instead of phenyl ring | A positional isomer of previously studied 5-chloro and 6-chloro derivatives. nih.gov |

The electronic properties of the substituents play a significant role in the characteristics of these molecules. For instance, the electron-withdrawing nature of the fluorine atom in 3-chloro-N-(4-fluorobenzyl)propanamide can be contrasted with the electron-donating properties of the methoxy group in 3-chloro-N-(4-methoxybenzyl)propanamide. The trifluoromethoxy group in 3-chloro-N-[4-(trifluoromethoxy)phenyl]propanamide is noted for being strongly electron-withdrawing, which can enhance metabolic resistance.

In a series of N-benzyl-3-chloropyrazine-2-carboxamides, which are positional isomers of previously studied compounds, the repositioning of the chlorine atom to the 3-position was found to influence antimycobacterial activity. nih.gov Specifically, the 3-chloro derivatives were synthesized and evaluated, with some showing interesting antibacterial activity against gram-positive bacteria. nih.gov

Heterocyclic Ring Incorporations into the Amide Scaffold

The incorporation of heterocyclic rings into the amide scaffold of propanamide-related structures has been a strategy to explore new chemical space and potential biological activities.

Table 2: Examples of Heterocyclic Ring Incorporation

| Heterocyclic System | Core Scaffold | Resulting Compound Class |

| Azetidinone | Benzothiazole (B30560) | 2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acids |

| 1,2,4-Oxadiazole (B8745197) | Benzamide | 2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl) benzoate (B1203000) derivatives |

| Quinazolinone | Triazoloquinazolinone | Analogues with a terminal amine |

One area of investigation involves the synthesis of 2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acids. mdpi.comnih.gov The synthesis involves the condensation of a benzothiazole derivative with various aromatic aldehydes, followed by cyclization to form the ß-lactam ring of the azetidinone. mdpi.comnih.gov These compounds have been screened for antibacterial activity. mdpi.comnih.gov

Another approach has been the synthesis of benzamides substituted with a pyridine-linked 1,2,4-oxadiazole. mdpi.com The formation of the 1,2,4-oxadiazole ring is a key step in the synthesis, which involves the cyclization of an amidoxime (B1450833) with a picolinoyl chloride derivative. mdpi.com

Furthermore, the synthesis of triazoloquinazolinone analogues has been explored. nih.gov This process can begin with an isatoic anhydride, which, through a series of reactions including cyclization with carbon disulfide and subsequent treatment with hydrazine, leads to the formation of the desired triazoloquinazolinone core. nih.gov

Pharmacological Comparison with Structurally Related Compounds

The pharmacological properties of propanamide derivatives are often compared with structurally related compounds to understand the influence of specific structural features.

When compared with N-(4-fluorophenyl)-propanamide and N-(3-chlorophenyl)-propanamide, 3-chloro-N-(4-fluorobenzyl)propanamide is suggested to have enhanced biological activity, potentially due to the synergistic effects of its substituents.

In the context of antimycobacterial agents, N-benzyl-3-chloropyrazine-2-carboxamides were synthesized as positional isomers of 5-chloro and 6-chloro derivatives. nih.gov The repositioning of the chlorine atom to the 3-position resulted in a decrease or loss of antimycobacterial activity against Mycobacterium tuberculosis H37Rv in many cases. nih.gov However, some of the 3-chloro derivatives, such as 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide, exhibited notable antibacterial activity against Staphylococcus aureus. nih.gov This is in contrast to the previously published 5-Cl and 6-Cl positional isomers, which did not show significant antibacterial activity. nih.gov

Development of Hybrid Molecules Incorporating the Propanamide Core

The development of hybrid molecules, which combine two or more pharmacophores into a single entity, is a recognized strategy in medicinal chemistry. researchgate.netnih.gov This approach aims to create new molecules with potentially enhanced or synergistic activities.

One example is the synthesis of propanamide-sulfonamide based drug conjugates. nih.gov These hybrids have been designed and synthesized with the goal of creating dual inhibitors of enzymes like urease and cyclooxygenase-2 (COX-2). nih.gov The synthesis involves creating an amide bond between a molecule like naproxen (B1676952) and various sulfa drugs. nih.gov Spectroscopic techniques such as IR, ¹H NMR, and ¹³C NMR are used to confirm the structure of these conjugates. nih.govmdpi.com

The rationale behind creating hybrid molecules is that they may offer advantages over the co-administration of individual drugs, such as improved pharmacokinetic profiles and the potential to address multiple biological targets simultaneously. nih.gov The development of such molecules can lead to novel pharmacological agents for various pathological conditions. nih.govmdpi.com

Emerging Research Directions and Future Scope for 3 Chloro N 2 Chlorobenzyl Propanamide

Identification of Novel Biological Targets and Therapeutic Applications

The core structure of 3-chloro-N-(2-chlorobenzyl)propanamide, featuring a propanamide linker connecting a chlorinated benzyl (B1604629) group to a chloro-substituted aliphatic chain, suggests a range of potential biological activities. Research on analogous compounds indicates that this chemical scaffold can interact with various biological targets, opening avenues for multiple therapeutic applications.

Preliminary studies on related compounds, such as 3-chloro-N-(4-fluorobenzyl)propanamide , have suggested potential antimicrobial and anticancer activities. rsc.org The presence of halogen atoms can enhance lipophilicity, potentially improving the ability of these compounds to cross biological membranes and interact with intracellular targets. rsc.org

Future research could focus on screening this compound against a wide array of biological targets, including but not limited to:

Enzymes: Many enzymes have active sites that can accommodate small molecules with the structural characteristics of this compound. For instance, studies on related structures suggest potential inhibitory activity against enzymes like carbonic anhydrases. rsc.org

Receptors: The benzyl group suggests a potential for interaction with various receptors, including those in the central nervous system. For example, analogs containing an indole (B1671886) moiety have been investigated for their potential to modulate serotonin (B10506) receptors.

Ion Channels: The Transient Receptor Potential Vanilloid 1 (TRPV1) channel has been a target for propanamide derivatives, with some showing potent antagonism. acs.orgalacrita.com Investigating the effect of this compound on such channels could reveal novel therapeutic potential, particularly in the area of pain management. alacrita.com

The identification of novel biological targets will be instrumental in defining the therapeutic areas where this compound could be most impactful. Based on the activities of similar compounds, potential therapeutic applications could include oncology, infectious diseases, and neurology.

Integration with Advanced Drug Discovery Platforms

Modern drug discovery relies heavily on advanced platforms that can accelerate the identification and optimization of lead compounds. For a molecule like this compound, these platforms can play a pivotal role in elucidating its biological functions and therapeutic potential.

High-Throughput Screening (HTS) campaigns can rapidly assess the activity of this compound against vast libraries of biological targets. This can help in identifying initial "hits" that can be further investigated.

Fragment-Based Drug Discovery (FBDD) is another powerful approach. The individual components of this compound (the 2-chlorobenzyl group and the 3-chloropropanamide moiety) can be considered as fragments. Studying the binding of these or similar fragments to various protein targets can provide insights into how the parent molecule might interact and guide the design of more potent derivatives.

Structure-Based Drug Design (SBDD) will be crucial once a biological target is identified. By determining the crystal structure of the target protein in complex with this compound or a close analog, researchers can visualize the binding interactions at an atomic level. This information is invaluable for designing modifications to the compound to improve its potency and selectivity. For example, molecular docking studies on related N,N-3-phenyl-3-benzylaminopropanamide derivatives have been used to understand their binding mode with the cholesteryl ester transfer protein (CETP). dromicslabs.com

The integration of these advanced platforms will be essential to efficiently explore the biological space accessible to this compound and to rationally design second-generation compounds with improved therapeutic profiles.

Exploration of Polypharmacology and Multi-Targeting Strategies

The concept of "one drug, one target" has been increasingly challenged by the understanding that many diseases have complex multifactorial pathologies. Polypharmacology, where a single drug interacts with multiple targets, is now seen as a promising strategy for developing more effective therapies for such diseases.

Given that structurally related compounds have shown potential to interact with a variety of targets, it is plausible that this compound could exhibit polypharmacological properties. For instance, a single compound might simultaneously inhibit a key enzyme and modulate a receptor, leading to a synergistic therapeutic effect.

Future research should explore the potential for this compound to act as a multi-target agent. This could involve:

Systems Biology Approaches: Analyzing the effect of the compound on global cellular pathways and networks to identify multiple points of intervention.

Computational Prediction: Using in silico tools to predict potential off-target interactions that could be therapeutically beneficial.

Rational Design of Multi-Target Ligands: Intentionally designing derivatives of this compound that are optimized to interact with two or more specific targets relevant to a particular disease. Research into N-benzyl piperidine (B6355638) derivatives has already demonstrated the potential of designing compounds with dual inhibitory activity, for example, against histone deacetylase (HDAC) and acetylcholinesterase (AChE) for Alzheimer's disease. sigmaaldrich.com

A multi-targeting approach could unlock new therapeutic opportunities for this chemical scaffold, particularly in complex diseases like cancer and neurodegenerative disorders.

Green Chemistry Approaches in Chemical Synthesis

The synthesis of amides is one of the most common reactions in the pharmaceutical industry. dromicslabs.com Traditionally, this has often involved the use of stoichiometric coupling reagents that generate significant amounts of waste, leading to a poor atom economy. researchgate.net The principles of green chemistry aim to address these issues by developing more environmentally benign and sustainable synthetic methods.

Future research on the synthesis of this compound and its analogs should focus on the adoption of greener methodologies. Some promising areas include:

Catalytic Amidation: The use of catalysts to promote the direct formation of the amide bond from a carboxylic acid and an amine, with water as the only byproduct, is a key goal of green chemistry. researchgate.net Boric acid has been shown to be an effective catalyst for this type of reaction. researchgate.net

Enzymatic Synthesis: Biocatalysts, such as lipases, can be used to form amide bonds under mild conditions and often with high selectivity. nih.gov The use of enzymes like Candida antarctica lipase (B570770) B in green solvents represents a sustainable approach to amide synthesis. nih.gov

Mechanochemistry: Performing reactions in a ball mill, with little or no solvent, is a rapidly growing area of green chemistry. This technique has been successfully applied to the synthesis of primary amides.

Electrosynthesis: The use of electricity to drive chemical reactions is another emerging green chemistry approach for amide bond formation. dromicslabs.com

Adopting these green chemistry principles will not only reduce the environmental impact of synthesizing this compound but can also lead to more efficient and cost-effective manufacturing processes.

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of vast datasets and the generation of novel molecular designs. rsc.org These technologies can be powerfully applied to the future development of this compound.

Predictive Modeling: ML models can be trained on existing data from structurally similar compounds to predict the biological activity, physicochemical properties, and potential toxicity of this compound and its hypothetical derivatives. dromicslabs.comresearchgate.net This can help to prioritize which compounds to synthesize and test, saving time and resources.

De Novo Design: Generative AI models can design entirely new molecules with desired properties. By providing the model with a set of desired attributes (e.g., high potency against a specific target, low toxicity, good oral bioavailability), it can generate novel chemical structures based on the this compound scaffold for consideration.

The application of AI and ML will undoubtedly accelerate the exploration of the therapeutic potential of this compound by enabling a more data-driven and predictive approach to drug design and development. rsc.org

Interactive Data Table: Properties of Structurally Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reported Biological Activity/Application |

| 3-chloro-N-(4-fluorobenzyl)propanamide | 544440-95-1 | C₁₀H₁₁ClFNO | 215.65 | Potential antimicrobial and anticancer properties. rsc.org |

| 3-chloro-N-(3-chlorophenyl)propanamide | 99585-98-5 | C₉H₉Cl₂NO | 218.08 | Intermediate in chemical synthesis. scbt.com |

| 3-chloro-N-[(3-chlorophenyl)methyl]propanamide | 103040-54-6 | C₁₀H₁₁Cl₂NO | 232.11 | Research chemical. sigmaaldrich.com |

| 3-chloro-N-(3-hydroxyphenyl)propanamide | 50297-40-0 | C₉H₁₀ClNO₂ | 199.63 | Miscellaneous compound for research. pharmaffiliates.com |

| N-Benzyl-2-(3-fluoro-4-methylsulfonamidophenyl)propanamide | Not Available | C₁₇H₁₉FN₂O₃S | 350.41 | Potent TRPV1 antagonist. alacrita.com |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-chloro-N-(2-chlorobenzyl)propanamide, and how can reaction yields be maximized?

- Methodological Answer : The compound is synthesized via nucleophilic acyl substitution, reacting 2-chlorobenzylamine with 3-chloropropanoyl chloride in anhydrous dichloromethane under basic conditions (e.g., triethylamine). Key steps include:

- Dropwise addition of acyl chloride to the amine at 0–5°C to control exothermicity.

- Stirring for 12–24 hours at room temperature.

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

- Yield optimization (typically 60–75%) requires strict anhydrous conditions and inert atmosphere (N₂/Ar) to prevent hydrolysis .

Q. Which analytical techniques are most reliable for characterizing structural integrity and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., δ 4.5–4.7 ppm for –CH₂Cl; aromatic protons at δ 7.2–7.4 ppm) .

- HPLC : Reverse-phase C18 columns (ACN/water mobile phase) assess purity (>98% typical) .

- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 256.07) validates molecular weight .

- X-ray Crystallography : Single-crystal analysis using SHELXL refines bond lengths/angles (e.g., C–Cl ≈ 1.74 Å) .

Q. How do the chloro and benzyl groups influence reactivity in downstream modifications?

- Methodological Answer :

- The 2-chlorobenzyl group enhances electrophilic aromatic substitution (e.g., nitration at para position) due to –Cl’s ortho/para-directing effect.

- The β-chloroamide moiety undergoes nucleophilic substitution (e.g., with NaN₃ to form azide derivatives) or elimination under strong bases (e.g., KOtBu) .

- Reactivity is monitored via TLC and quenched at 50% conversion to isolate intermediates .

Q. What protocols ensure compound stability during storage and handling?

- Methodological Answer :

- Store at –20°C in amber vials under inert gas to prevent photooxidation and hydrolysis.

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring; degradation <5% indicates suitable storage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Methodological Answer :

- Analog Synthesis : Replace 2-chlorobenzyl with electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups to modulate target binding .

- Biological Assays : Test antimicrobial activity via microbroth dilution (MIC against S. aureus and E. coli) and cytotoxicity via MTT assays (IC₅₀ in HEK293 cells) .

- Computational Modeling : Perform molecular docking (AutoDock Vina) using PDB targets (e.g., E. coli FabI enzyme) to predict binding affinities .

Q. What strategies resolve contradictions in reported synthetic yields or biological data?

- Methodological Answer :

- Reproducibility Checks : Validate methods across labs (e.g., solvent purity, stirring rates). For yield disparities >10%, re-examine intermediates via LC-MS .